molecular formula C35H46O19 B8271605 Leonoside A CAS No. 131862-11-8

Leonoside A

Cat. No.: B8271605
CAS No.: 131862-11-8
M. Wt: 770.7 g/mol
InChI Key: ZPJGTPAAEPXBQT-KMKHSNLESA-N
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Description

Leonoside A is a complex organic compound with multiple hydroxyl groups and aromatic rings. This compound is characterized by its intricate structure, which includes several sugar moieties and phenolic groups. Such compounds are often found in natural products and have significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leonoside A typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of such complex compounds may involve biotechnological methods, including the use of enzymes or microbial fermentation. These methods can be more efficient and environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may exhibit various biological activities, such as antioxidant, anti-inflammatory, or antimicrobial properties. These activities make it a potential candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its complex structure and biological activities suggest it could interact with multiple molecular targets, making it a candidate for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its multiple functional groups and potential for chemical modification.

Mechanism of Action

The mechanism of action of Leonoside A likely involves interactions with various molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and aromatic rings suggest it could form hydrogen bonds and π-π interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with antioxidant properties.

    Rutin: A glycoside of quercetin with similar biological activities.

    Epicatechin: A flavanol found in green tea with antioxidant and anti-inflammatory properties.

Uniqueness

Leonoside A is unique due to its complex structure, which includes multiple sugar moieties and phenolic groups. This complexity may confer unique biological activities and interactions compared to simpler compounds.

Properties

CAS No.

131862-11-8

Molecular Formula

C35H46O19

Molecular Weight

770.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O19/c1-15-25(42)27(44)32(54-33-28(45)26(43)21(40)14-49-33)35(50-15)53-31-29(46)34(48-10-9-17-3-6-18(37)20(39)11-17)51-23(13-36)30(31)52-24(41)8-5-16-4-7-19(38)22(12-16)47-2/h3-8,11-12,15,21,23,25-40,42-46H,9-10,13-14H2,1-2H3/b8-5+/t15-,21-,23+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35-/m0/s1

InChI Key

ZPJGTPAAEPXBQT-KMKHSNLESA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(CO5)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(CO5)O)O)O)O)O

Origin of Product

United States

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